![molecular formula C21H20N4O3 B4911139 [4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B4911139.png)
[4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone
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Overview
Description
[4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone typically involves multiple steps, starting with the construction of the benzofuran and pyrazole rings. One common method involves the use of microwave-assisted synthesis to obtain benzofuran derivatives . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the coupling of the benzofuran and pyrazole rings with piperazine and furan-2-ylmethanone under specific reaction conditions, such as the use of anhydrous solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
[4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, [4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory properties .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for drug development due to its ability to interact with specific biological targets .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized derivatives .
Mechanism of Action
The mechanism of action of [4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets involved are still under investigation, but studies suggest that it may influence neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds such as psoralen and angelicin share the benzofuran core and exhibit similar biological activities.
Pyrazole derivatives: Compounds like celecoxib and rimonabant contain the pyrazole ring and are known for their anti-inflammatory and analgesic properties.
Piperazine derivatives: Compounds such as fluphenazine and trazodone feature the piperazine ring and are used in psychiatric medications.
Uniqueness
This structural complexity allows for interactions with multiple biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
[4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-21(18-6-3-11-27-18)25-9-7-24(8-10-25)14-16-13-22-23-20(16)19-12-15-4-1-2-5-17(15)28-19/h1-6,11-13H,7-10,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKCPILAXBQYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(NN=C2)C3=CC4=CC=CC=C4O3)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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